molecular formula C18H23NO B13740065 alpha-((sec-Butylamino)methyl)benzhydrol CAS No. 13150-35-1

alpha-((sec-Butylamino)methyl)benzhydrol

Cat. No.: B13740065
CAS No.: 13150-35-1
M. Wt: 269.4 g/mol
InChI Key: IYXUNALTWBOJDN-UHFFFAOYSA-N
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Description

alpha-((sec-Butylamino)methyl)benzhydrol (CAS 13150-35-1) is a benzhydryl derivative characterized by a benzhydrol backbone substituted with a sec-butylamino-methyl group. The benzhydrol structure consists of two phenyl groups attached to a central hydroxyl-bearing carbon.

Benzhydryl compounds are widely studied for their applications in medicinal chemistry, particularly as intermediates in synthesizing antihistamines, antipsychotics, and nootropics (e.g., Adrafinil, listed in ). The presence of the sec-butylamino group in this compound may confer unique steric and electronic effects compared to other benzhydrol derivatives.

Properties

CAS No.

13150-35-1

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

2-(butan-2-ylamino)-1,1-diphenylethanol

InChI

InChI=1S/C18H23NO/c1-3-15(2)19-14-18(20,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,19-20H,3,14H2,1-2H3

InChI Key

IYXUNALTWBOJDN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-((sec-Butylamino)methyl)benzhydrol typically involves the reaction of benzhydrol with sec-butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified using standard industrial purification techniques .

Mechanism of Action

The mechanism of action of alpha-((sec-Butylamino)methyl)benzhydrol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following table summarizes structurally similar benzhydrol derivatives and their distinguishing features:

Compound Name CAS Number Substituent Group Structural Features
alpha-((sec-Butylamino)methyl)benzhydrol 13150-35-1 sec-Butylamino-methyl Secondary amine with branched four-carbon chain; moderate steric hindrance
alpha-((tert-Butylamino)methyl)benzhydrol 6071-99-4 tert-Butylamino-methyl Tertiary amine with highly branched methyl groups; increased steric bulk
alpha-((Diethylamino)methyl)benzhydrol 5554-72-3 Diethylamino-methyl Linear ethyl groups; lower steric hindrance but higher lipophilicity
alpha-((2-Cycloheptylmethylamino)-1-methylethyl)benzhydrol 4082-38-6 Cycloheptylmethylamino-methyl Bulky cycloheptyl group; potential for enhanced receptor binding specificity
alpha-((Diethylamino)methyl)benzhydrol hydrochloride 16298-94-5 Diethylamino-methyl (salt form) Improved water solubility due to hydrochloride salt formation

Comparative Analysis

Steric and Electronic Effects
  • sec-Butyl vs. tert-Butyl : The sec-butyl group in 13150-35-1 provides a balance between steric hindrance and flexibility, unlike the tert-butyl group in 6071-99-4, which imposes greater steric bulk. This difference may influence interactions with biological targets, such as enzymes or receptors, where tertiary amines often exhibit reduced binding kinetics compared to secondary amines .
  • Diethylamino vs. sec-Butylamino: The diethylamino substituent (5554-72-3) lacks branching, resulting in lower steric hindrance but higher lipophilicity. This could enhance membrane permeability but reduce target specificity compared to the sec-butylamino analogue .
Solubility and Stability
  • Salt Formation: The hydrochloride salt of alpha-((Diethylamino)methyl)benzhydrol (16298-94-5) demonstrates improved aqueous solubility, a critical factor for pharmaceutical formulations.
  • Cycloheptyl Derivatives : Compounds like 4082-38-6, with a cycloheptylmethyl group, may display unique stability profiles in acidic or oxidative environments due to the cyclic structure’s rigidity .

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